molecular formula C12H9F3N2O2 B8154943 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8154943
M. Wt: 270.21 g/mol
InChI Key: OCDONONDBIKSJJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound features a trifluoromethoxy group, which is known for its unique chemical properties and its increasing role in various applications, including pharmaceuticals, agrochemicals, and materials .

Preparation Methods

The synthesis of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethoxy phenyl precursor. One common method involves the trifluoromethylation of aromatic compounds, which can be achieved through radical trifluoromethylation . The synthetic route often includes the use of reagents such as tert-butyllithium and carboxylation agents to introduce the trifluoromethoxy group . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and signaling pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating specific biochemical processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde stands out due to its unique trifluoromethoxy group. Similar compounds include:

The presence of the trifluoromethoxy group in this compound enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-methyl-4-[4-(trifluoromethoxy)phenyl]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-6-10(11(7-18)16-17)8-2-4-9(5-3-8)19-12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDONONDBIKSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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